Ethanone, 1-[3-methyl-4-(octyloxy)phenyl]-
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Overview
Description
Preparation Methods
The synthesis of Ethanone, 1-[3-methyl-4-(octyloxy)phenyl]- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methyl-4-(octyloxy)benzaldehyde and acetyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst such as aluminum chloride (AlCl3) to facilitate the Friedel-Crafts acylation reaction.
Industrial Production: Industrial production methods may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Ethanone, 1-[3-methyl-4-(octyloxy)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Scientific Research Applications
Ethanone, 1-[3-methyl-4-(octyloxy)phenyl]- has several scientific research applications:
Chemistry: It is used as a photoinitiator in photopolymerization reactions due to its benzophenone UV chromophore.
Biology: The compound’s ability to absorb UV light makes it useful in studies involving UV-induced biological effects.
Industry: It is utilized in the production of UV-curable coatings, adhesives, and inks.
Mechanism of Action
The mechanism of action of Ethanone, 1-[3-methyl-4-(octyloxy)phenyl]- involves the absorption of UV light by its benzophenone chromophore. This absorption leads to the formation of reactive excited states, which can initiate photochemical reactions such as polymerization. The molecular targets and pathways involved include the generation of free radicals that propagate the polymerization process.
Comparison with Similar Compounds
Ethanone, 1-[3-methyl-4-(octyloxy)phenyl]- can be compared with other similar compounds, such as:
Benzophenone: Similar UV absorption properties but lacks the octyloxy and methyl substituents.
Acetophenone: Lacks the octyloxy group, resulting in different photochemical properties.
4’-Methoxyacetophenone: Contains a methoxy group instead of an octyloxy group, leading to variations in reactivity and applications.
These comparisons highlight the unique properties of Ethanone, 1-[3-methyl-4-(octyloxy)phenyl]-, particularly its enhanced UV absorption and photoinitiation capabilities due to the presence of the octyloxy group.
Properties
IUPAC Name |
1-(3-methyl-4-octoxyphenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O2/c1-4-5-6-7-8-9-12-19-17-11-10-16(15(3)18)13-14(17)2/h10-11,13H,4-9,12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRERYKWRTUHZMM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=C(C=C(C=C1)C(=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20596490 |
Source
|
Record name | 1-[3-Methyl-4-(octyloxy)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20596490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127806-88-6 |
Source
|
Record name | 1-[3-Methyl-4-(octyloxy)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20596490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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